molecular formula C16H25N3O2 B1271984 tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 206274-24-0

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B1271984
CAS No.: 206274-24-0
M. Wt: 291.39 g/mol
InChI Key: KVEICFWHRVQJAL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridinylmethylamino substituent. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with pyridine-4-carboxaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of automated systems for precise control of reaction parameters and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-aminopiperidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.

    tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: A related compound with an additional amino group.

Uniqueness

This compound is unique due to the presence of the pyridinylmethylamino group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a distinct set of molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEICFWHRVQJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375503
Record name tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-24-0
Record name tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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